molecular formula C20H25N5O B2369118 5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900888-06-4

5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

カタログ番号: B2369118
CAS番号: 900888-06-4
分子量: 351.454
InChIキー: WTPCJMMCHGOXJX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic small molecule based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its potent biological activity . This compound is designed for research applications in oncology and signal transduction, particularly in the investigation of protein kinase inhibition . Pyrazolo[1,5-a]pyrimidines are recognized as a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . They are known to act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways that are a hallmark of many cancers . The structural motif featuring a morpholinoethylamine side chain, as present in this compound, is frequently employed in drug discovery to optimize physicochemical properties and binding interactions with kinase targets . The incorporation of this moiety is often associated with enhanced solubility and improved interactions within the hinge region of the kinase ATP-binding pocket . This specific compound is intended for scientific and research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are strongly advised to consult all relevant Safety Data Sheets (SDS) prior to handling and to conduct all risk assessments as per their institution's guidelines.

特性

IUPAC Name

5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-15-16(2)23-20-18(17-6-4-3-5-7-17)14-22-25(20)19(15)21-8-9-24-10-12-26-13-11-24/h3-7,14,21H,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPCJMMCHGOXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core

      Starting Materials: 3-aminopyrazole and a suitable aldehyde or ketone.

      Reaction Conditions: Condensation reaction under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

化学反応の分析

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidized derivatives of the compound, potentially altering the morpholine or phenyl groups.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in anhydrous solvents.

      Products: Reduced forms of the compound, possibly affecting the pyrazolo[1,5-a]pyrimidine core or other functional groups.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Can be carried out under various conditions depending on the desired substitution.

      Products: Substituted derivatives, where specific groups on the compound are replaced by other functional groups.

科学的研究の応用

Chemistry

In chemistry, 5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound may exhibit significant activity against various biological targets. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes. Its structure suggests potential interactions with proteins and nucleic acids, making it a valuable tool in molecular biology research.

Medicine

In medicine, compounds with similar structures have been investigated for their therapeutic potential. This compound could be explored for its efficacy in treating diseases such as cancer, inflammation, and infectious diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its diverse reactivity and potential biological activity make it a versatile compound for various industrial applications.

作用機序

The mechanism of action of 5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, altering signal transduction pathways.

    Proteins: Interaction with proteins involved in cell cycle regulation, apoptosis, or other cellular processes.

類似化合物との比較

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]Pyrimidin-7-Amine Derivatives

Compound Name Substituents (Positions) Key Modifications Biological Activity/Notes References
Target Compound :
5,6-Dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
3-Ph, 5-Me, 6-Me, N-(2-morpholin-4-ylethyl) Morpholinoethyl side chain Potential solubility enhancement; no direct activity data
10d :
5,6-Dimethyl-N-(pyridin-2-ylmethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
3-Ph, 5-Me, 6-Me, N-(pyridin-2-ylmethyl) Pyridinylmethyl side chain Synthesized via nucleophilic substitution (68% yield); HRMS: [M+H]+ 254.1401
Compound 32 :
3,5-Bis(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
3-(4-FPh), 5-(4-FPh), N-(pyridin-2-ylmethyl) Dual 4-fluorophenyl groups Anti-mycobacterial activity (M. tb MIC: <1 µM); improved microsomal stability
Compound 15a :
3-(2-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
3-(2-FPh), 5-Me, 6-Me, N-(pyridin-2-ylmethyl) 2-Fluorophenyl substitution Anti-Wolbachia activity; synthesized via Suzuki coupling
5-tert-Butyl-2-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine 3-Ph, 5-t-Bu, 2-Me, N-(2-morpholin-4-ylethyl) tert-Butyl and methyl groups Improved lipophilicity; commercial availability noted

Key Structural Differences and Implications

Side Chain Modifications: The morpholinoethyl group in the target compound replaces the pyridinylmethyl group in analogues like 10d. In Compound 32, dual 4-fluorophenyl groups increase anti-mycobacterial potency, suggesting halogenation at position 3 or 5 improves target engagement .

Substituent Effects on Bioactivity :

  • 5,6-Dimethyl groups : These substituents in the target compound and 10d likely increase metabolic stability by shielding the core from oxidative enzymes .
  • Fluorophenyl vs. Phenyl : Fluorine at position 3 (e.g., Compound 15a ) enhances electronegativity, improving interactions with hydrophobic binding pockets in microbial targets .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows protocols similar to 10d , where a chlorinated precursor undergoes nucleophilic substitution with 2-morpholin-4-ylethylamine . Yields and purity depend on reaction conditions (e.g., solvent, base).

Research Findings and SAR Trends

  • Anti-Mycobacterial Activity: Pyridinylmethyl-substituted analogues (e.g., Compound 32) show nanomolar MIC values against M. tuberculosis, attributed to ATP synthase inhibition. The morpholinoethyl side chain in the target compound may retain this activity while improving pharmacokinetics .
  • Anti-Wolbachia Potential: Fluorinated derivatives like Compound 15a demonstrate efficacy against Wolbachia, a symbiotic bacterium in filarial nematodes. The target compound’s dimethyl groups could similarly disrupt bacterial membrane integrity .
  • Toxicity Profile : Morpholine-containing compounds generally exhibit lower hERG liability compared to pyridine derivatives, reducing cardiac toxicity risks .

生物活性

5,6-Dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The compound's molecular formula is C23H34N6OC_{23}H_{34}N_{6}O, with a molecular weight of approximately 410.6 g/mol. Its structural features include a pyrazolo-pyrimidine core and a morpholine substituent, which may contribute to its biological activity.

The biological activity of 5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer cell proliferation.
  • DNA Interaction : Studies suggest that it may bind to DNA, disrupting replication and transcription processes.
  • Cell Cycle Arrest : The compound appears to induce cell cycle arrest in cancer cell lines, leading to apoptosis.

In vitro Studies

In vitro assays have demonstrated the compound's efficacy against several cancer cell lines. Below is a summary of key findings:

Cell LineIC50 (µM)Assay Type
A549 (Lung)2.12MTS Cytotoxicity
HCC827 (Lung)5.13BrdU Proliferation
NCI-H358 (Lung)0.85MTS Cytotoxicity

These results indicate that the compound exhibits significant cytotoxic effects on lung cancer cell lines, particularly A549 and NCI-H358.

Mechanistic Insights

Research indicates that the compound's antitumor activity is linked to its ability to inhibit DNA-dependent enzymes and disrupt cellular signaling pathways associated with tumor growth. The presence of specific functional groups in its structure enhances its binding affinity to target proteins.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Antitumor Activity : A study published in PMC evaluated the compound's effect on lung cancer models, revealing substantial tumor growth inhibition in vivo at doses as low as 0.85 µM, suggesting its potential as a candidate for further development in cancer therapy .
  • Antimicrobial Properties : Preliminary tests also indicated that the compound possesses antimicrobial activity against various pathogens, opening avenues for its use beyond oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and what methodological considerations are critical for yield optimization?

  • Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of aminopyrazole precursors with β-diketones or enaminones under reflux conditions (e.g., ethanol, 80–100°C) .
  • Step 2 : Introduction of the morpholinoethylamine side chain via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) with a base (e.g., triethylamine) to enhance reactivity .
  • Yield Optimization : Monitor reaction progress with TLC/HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Final yields typically range from 45–65% .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

  • Answer :

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methyl groups at C5/C6, morpholine ring protons at δ 2.4–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ expected ~434.2 g/mol) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm ≥95% purity .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Answer :

  • In vitro assays :
  • Enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays .
  • Cytotoxicity profiling (e.g., IC50 determination in cancer cell lines via MTT assay) .
  • SAR foundation : Compare activity against analogs lacking the morpholine or dimethyl groups to identify critical pharmacophores .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) contradictions between in vitro and cellular assays be resolved for this compound?

  • Answer : Discrepancies often arise from differences in membrane permeability or metabolic stability. Mitigation strategies include:

  • Caco-2 assays : Quantify permeability and efflux ratios .
  • Metabolite ID : Use LC-MS/MS to identify degradation products in cell lysates .
  • Orthogonal assays : Validate target engagement via thermal shift or SPR binding assays .

Q. What computational strategies are effective for predicting binding modes and off-target risks?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets (e.g., prioritize residues within 4Å of the morpholine group) .
  • Off-target profiling : Leverage cheminformatics tools (e.g., SwissTargetPrediction) to assess similarity to known ligands of GPCRs or ion channels .

Q. How can reaction scalability challenges (e.g., low yields in morpholine-ethylamine coupling) be addressed?

  • Answer :

  • Alternative coupling reagents : Replace classical SN2 conditions with Buchwald-Hartwig amination (Pd catalysis) to improve efficiency .
  • Solvent optimization : Test DMSO or NMP for better solubility of bulky intermediates .
  • Design of Experiments (DoE) : Apply factorial design to optimize temperature, stoichiometry, and catalyst loading .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。